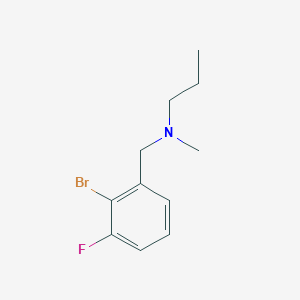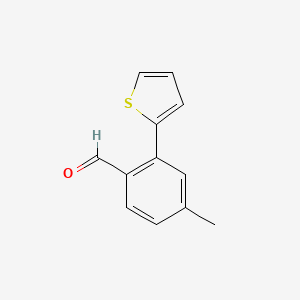![molecular formula C7H8N4 B1406118 7H-pirrolo[2,3-d]pirimidin-2-ilmetanamina CAS No. 1368194-74-4](/img/structure/B1406118.png)
7H-pirrolo[2,3-d]pirimidin-2-ilmetanamina
Descripción general
Descripción
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a part of the pyrrolopyrimidine class of compounds, which have shown pronounced cytotoxic activity . It has been used in the synthesis of various derivatives with potential antiviral activity against viruses like Zika .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and its derivatives often involves methylation and reaction with appropriate amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been methylated with methyl iodide and reacted with an amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is characterized by a pyrrolopyrimidine core . This core structure can be modified with various substituents to create a wide range of derivatives with different properties .Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The different substituents on the molecule can significantly affect its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can vary depending on its specific structure and substituents . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C .Aplicaciones Científicas De Investigación
Tratamiento de la Artritis Reumatoide
El compuesto se ha utilizado en el desarrollo de nuevos derivados como inhibidores potentes, selectivos y reversibles de la tirosina quinasa de Bruton (BTK), que es un objetivo prometedor para el tratamiento de la artritis reumatoide .
Inhibición de la Producción de Óxido Nítrico
Los estudios han indicado que los derivados de este compuesto pueden inhibir la producción de óxido nítrico sin afectar la viabilidad celular, lo cual es significativo en diversas afecciones inflamatorias y autoinmunes .
Optimización del Farmacóforo
Utilizando el software QSARINS, los investigadores han explorado la optimización del núcleo de pirrolo-pirimidina para la actividad antirreumatoide, mejorando el modelo de farmacóforo para obtener mejores resultados terapéuticos .
Actividad Antiviral
El andamiaje de 7H-pirrolo[2,3-d]pirimidina se ha identificado como una característica estructural que provoca actividad antiviral, con aplicaciones potenciales en el tratamiento de virus como el Zika .
Investigación del Cáncer
La sobreexpresión de la quinasa 4 activada por p21 (PAK4) está asociada con varios cánceres, y los derivados de este compuesto se han investigado como inhibidores competitivos de PAK4 a nivel molecular .
Mecanismo De Acción
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine is p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine protein kinases and is closely associated with cancer . It plays a key role in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine acts as a competitive inhibitor of PAK4 . The compound’s interaction with PAK4 and the resulting changes were investigated at the molecular level using molecular dynamics simulations and binding free energy calculations . The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The compound affects the signaling pathways mediated by PAK4 . PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
The compound’s action results in the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . The compound’s inhibitory effect on PAK4 could potentially be leveraged for the treatment of cancers where PAK4 is overexpressed .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase involved in various cellular processes, including cell growth, apoptosis prevention, and cell proliferation . The interaction between 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and PAK4 involves strong binding to the hinge region and β-sheets of the enzyme, as well as interactions with charged side chains around the 4-substituent . This binding inhibits the activity of PAK4, thereby modulating downstream signaling pathways.
Cellular Effects
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine on various cell types and cellular processes are profound. In human T cell leukemia Jurkat cells, this compound has been shown to inhibit the phosphorylation of SLP76, a substrate of hematopoietic progenitor kinase 1 (HPK1), and enhance the secretion of interleukin-2 (IL-2) . This indicates that 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can modulate T cell receptor signaling, which is crucial for immune responses. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key kinases involved in these processes.
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to PAK4 through hydrogen bonding and hydrophobic interactions, leading to the inhibition of the enzyme’s activity . This inhibition affects various signaling pathways, including those involved in cell growth and apoptosis. Furthermore, the compound’s interaction with HPK1 results in the inhibition of its phosphorylation activity, thereby modulating immune responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer and immune-related diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine in in vitro studies has demonstrated sustained inhibition of target enzymes and consistent modulation of cellular processes. In vivo studies further support these findings, indicating that the compound maintains its activity over extended periods.
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biological activity.
Metabolic Pathways
7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is involved in several metabolic pathways, primarily through its interaction with enzymes such as PAK4 and HPK1 . These interactions affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s inhibition of PAK4, for example, disrupts pathways involved in cell growth and proliferation, while its interaction with HPK1 modulates immune responses. Additionally, the compound may influence other metabolic pathways through its effects on gene expression and enzyme activity.
Transport and Distribution
The transport and distribution of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biological effects. Studies have shown that the compound accumulates in specific tissues, such as the liver and kidneys, which are primary sites of its activity and potential toxicity . The distribution pattern of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is crucial for understanding its therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes such as PAK4 and HPK1 . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action. The cytoplasmic localization of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine allows it to effectively modulate signaling pathways and cellular processes, highlighting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXACNBYZONFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)
![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)
![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)





![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)
![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)